Dispiro[3.0.35.14]nonane-9-carboxylic acid
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Overview
Description
Dispiro[3.0.35.14]nonane-9-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by its dispiro structure, which consists of two spiro-connected rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.0.35.14]nonane-9-carboxylic acid typically involves multi-step organic synthesis techniques. The specific synthetic routes and reaction conditions can vary, but they generally include the formation of the spiro rings through cyclization reactions. Common reagents used in these reactions include organometallic compounds and catalysts that facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and the use of automated synthesis equipment can be applied to produce this compound on a larger scale if needed.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonane-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various halides, amines, and other functional groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Dispiro[3.0.35.14]nonane-9-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Dispiro[3.0.35.14]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique dispiro structure allows it to interact with enzymes and receptors in a way that can modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Dispiro[3.0.35.14]nonane-9-carboxylic acid include other spirocyclic compounds, such as:
- Spiro[2.2]pentane-1-carboxylic acid
- Spiro[3.3]heptane-2-carboxylic acid
- Spiro[4.4]nonane-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific dispiro structure, which provides unique chemical and biological properties.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8(12)7-9(3-1-4-9)10(7)5-2-6-10/h7H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYBVMEZOAXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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